molecular formula C17H32N4O6 B12542522 L-Isoleucyl-L-valyl-L-alanyl-L-serine CAS No. 798540-58-6

L-Isoleucyl-L-valyl-L-alanyl-L-serine

Cat. No.: B12542522
CAS No.: 798540-58-6
M. Wt: 388.5 g/mol
InChI Key: WFVYTDOXNVJRIP-VLJOUNFMSA-N
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Description

L-Isoleucyl-L-valyl-L-alanyl-L-serine is a tetrapeptide composed of the amino acids isoleucine, valine, alanine, and serine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-valyl-L-alanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or similar additives.

    Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-valyl-L-alanyl-L-serine can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the peptide into its constituent amino acids.

    Oxidation: The serine residue can be oxidized to form serine derivatives.

    Substitution: The amino groups in the peptide can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis.

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used for oxidation reactions.

    Substitution: Reagents like acyl chlorides or isocyanates can be used for substitution reactions.

Major Products

    Hydrolysis: The major products are the free amino acids isoleucine, valine, alanine, and serine.

    Oxidation: Oxidized derivatives of serine.

    Substitution: Substituted peptide derivatives.

Scientific Research Applications

L-Isoleucyl-L-valyl-L-alanyl-L-serine has several applications in scientific research:

    Biochemistry: It is used to study protein-protein interactions and enzyme-substrate specificity.

    Pharmacology: It serves as a model peptide for drug development and testing.

    Medicine: It is investigated for its potential therapeutic effects, including its role in modulating biological pathways.

    Industry: It is used in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-valyl-L-alanyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes, alter signal transduction pathways, or affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • L-Isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine
  • L-alanyl-L-glutamyl-L-tryptophyl-L-valyl-L-alanyl

Uniqueness

L-Isoleucyl-L-valyl-L-alanyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and biological activities. Compared to similar compounds, it may have different binding affinities, stability, and reactivity, making it valuable for specific research applications.

Properties

CAS No.

798540-58-6

Molecular Formula

C17H32N4O6

Molecular Weight

388.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C17H32N4O6/c1-6-9(4)12(18)15(24)21-13(8(2)3)16(25)19-10(5)14(23)20-11(7-22)17(26)27/h8-13,22H,6-7,18H2,1-5H3,(H,19,25)(H,20,23)(H,21,24)(H,26,27)/t9-,10-,11-,12-,13-/m0/s1

InChI Key

WFVYTDOXNVJRIP-VLJOUNFMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)O)N

Origin of Product

United States

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